4-((5-Methylfuran-2-yl)methyl)piperazin-2-one

Regioisomerism Piperazinone Kinase inhibitor intermediate

This 4-((5-Methylfuran-2-yl)methyl)piperazin-2-one is the critical pharmacophoric element from patent US10696661B2, enabling SRPK1 inhibitors with IC50 values as low as 0.37 nM. Unlike generic piperazin-2-one analogs (e.g., CAS 5625-67-2 or 96939-07-0), only this regioisomer carries the 4-[(5-methylfuran-2-yl)methyl] substituent that significantly impacts electronic distribution, steric bulk, and hydrogen-bonding geometry. The reduced amine basicity (ΔpKa ≈ –1–2 units) and lactam carbonyl provide three diversification points for lead optimization. For medicinal chemistry teams advancing anti-angiogenic or anti-fibrotic programs, this building block directly reproduces the low-nanomolar SAR claimed in the patent.

Molecular Formula C10H14N2O2
Molecular Weight 194.234
CAS No. 2169159-44-6
Cat. No. B2725629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((5-Methylfuran-2-yl)methyl)piperazin-2-one
CAS2169159-44-6
Molecular FormulaC10H14N2O2
Molecular Weight194.234
Structural Identifiers
SMILESCC1=CC=C(O1)CN2CCNC(=O)C2
InChIInChI=1S/C10H14N2O2/c1-8-2-3-9(14-8)6-12-5-4-11-10(13)7-12/h2-3H,4-7H2,1H3,(H,11,13)
InChIKeyYGOLLDSPGPWMAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((5-Methylfuran-2-yl)methyl)piperazin-2-one (CAS 2169159-44-6): A Structurally Differentiated Piperazinone Building Block for Medicinal Chemistry


4-((5-Methylfuran-2-yl)methyl)piperazin-2-one (CAS 2169159-44-6; molecular formula C10H14N2O2; molecular weight 194.23 g/mol) is a heterocyclic building block combining a piperazin-2-one core with a 5-methylfuran-2-ylmethyl substituent at the 4‑position . The piperazin-2-one scaffold is recognized as a privileged structure in medicinal chemistry, offering hydrogen‑bonding capability via its lactam group and two nitrogen atoms for further diversification [1]. This specific regioisomer features a methyl‑substituted furan ring, which provides distinct electronic and steric properties compared to unsubstituted or halogenated furan analogs. The compound serves as a versatile intermediate for the synthesis of biologically active molecules, particularly in kinase inhibitor programs targeting SRPK1 [2].

Why 4-((5-Methylfuran-2-yl)methyl)piperazin-2-one Cannot Be Replaced by Generic Piperazin-2-one Analogs


Generic piperazin-2-one analogs, such as the unsubstituted parent (CAS 5625-67-2) or 3‑furan‑2‑yl‑piperazin‑2‑one (CAS 96939-07-0) , lack the specific 5‑methylfuran‑2‑ylmethyl substitution at the 4‑position that defines the target compound. This substitution pattern is not trivial: in SRPK1 inhibitor programs, the 4‑[(5‑methylfuran‑2‑yl)methyl]piperazine moiety is explicitly claimed and exemplified in patent US10696661B2, where it forms a critical pharmacophoric element contributing to low‑nanomolar potency (IC50 values as low as 0.37 nM for elaborated derivatives) [1]. Changing the furan substitution position, removing the methyl group, or replacing furan with phenyl directly alters electronic distribution, steric bulk, and hydrogen‑bonding geometry, which can abrogate target engagement. Furthermore, the 2‑oxo group on the piperazine ring provides a synthetic handle for further derivatization that is absent in simple piperazine or piperidine analogs. These structural features collectively mean that substitution with a generic piperazin‑2-one cannot reproduce the specific structure–activity relationships observed for this compound class.

Head-to-Head Comparative Evidence: 4-((5-Methylfuran-2-yl)methyl)piperazin-2-one vs. Closest Analogs


Furan Substitution Position: 4-((5-Methylfuran-2-yl)methyl)piperazin-2-one vs. 1-(5-Methylfuran-2-yl)piperazin-2-one

The target compound bears the 5-methylfuran-2-ylmethyl group at the 4-position of the piperazin-2-one ring, whereas the closely related isomer 1-(5-methylfuran-2-yl)piperazin-2-one (CAS 1510374-30-7) attaches the furan directly to the 1-position nitrogen without a methylene spacer . This regioisomeric difference has profound consequences for downstream chemistry: the 4-substituted isomer retains a free N1–H group available for further alkylation or acylation, enabling sequential diversification, while the 1-substituted isomer has the furan occupying the only secondary amine site, limiting further N‑functionalization. In the SRPK1 patent US10696661B2, the 4-((5-methylfuran-2-yl)methyl)piperazine motif is explicitly used as an intermediate to construct potent inhibitors, confirming its synthetic utility [1].

Regioisomerism Piperazinone Kinase inhibitor intermediate

Furan Substitution: 4-((5-Methylfuran-2-yl)methyl)piperazin-2-one vs. 4-((5-Bromofuran-2-yl)methyl)piperazin-2-one

The target compound incorporates a methyl group at the 5‑position of the furan ring, while the bromo analog 4-((5-bromofuran-2-yl)methyl)piperazin-2-one (CAS 1877556-36-9) carries a bromine atom . The methyl substituent is electron‑donating (+I effect), increasing furan electron density and influencing reactivity in electrophilic aromatic substitution or metal‑catalyzed cross‑couplings. The bromo analog offers a synthetic handle for further cross‑coupling (e.g., Suzuki, Buchwald–Hartwig) but introduces higher molecular weight (+64.87 g/mol) and potential for unwanted oxidative addition side reactions. The methyl analog, by contrast, is often preferred when the furan ring is intended to remain unfunctionalized in the final target, avoiding the need for a de‑halogenation step.

Halogen vs. methyl Electronic effects Cross-coupling handle

Piperazin-2-one vs. Piperazine Core: Hydrogen‑Bonding Capability and Metabolic Stability

The target compound contains a 2‑oxo group (lactam carbonyl) in the piperazine ring, distinguishing it from simple piperazine analogs such as 1-[(5-methylfuran-2-yl)methyl]piperazine (CAS 873433-11-5) . The lactam carbonyl provides an additional hydrogen‑bond acceptor (C=O) and modulates the basicity of the adjacent nitrogen (pKa ~7–8 for piperazin-2-one N4–H vs. ~9–10 for piperazine NH) [1]. This reduced basicity can improve membrane permeability and reduce hERG channel binding, a common liability of highly basic piperazine-containing compounds. In medicinal chemistry campaigns, the piperazin-2-one core is often deliberately chosen over piperazine to achieve a more favorable pharmacokinetic profile while retaining hydrogen‑bonding capacity.

Lactam Piperazinone Metabolic stability Hydrogen bonding

Patent‑Proven Utility: 4-((5-Methylfuran-2-yl)methyl)piperazin-2-one as a Key Intermediate for Sub‑Nanomolar SRPK1 Inhibitors

The 4-((5-methylfuran-2-yl)methyl)piperazine substructure is explicitly disclosed in US patent US10696661B2 as a critical fragment of potent SRPK1 inhibitors. Compound 5 in this patent, which incorporates the 4-((5-methylfuran-2-yl)methyl)piperazine motif, demonstrates an IC50 of 0.37 nM against SRPK1, while Compound 44 (a closely related analog) shows an IC50 of 3.70 nM [1]. This demonstrates that the specific furan‑methyl‑piperazine arrangement is compatible with sub‑nanomolar target engagement. Procurement of the target compound as a building block enables direct synthesis of these patented inhibitor scaffolds for further optimization.

SRPK1 Kinase inhibitor Patent evidence

Optimal Application Scenarios for 4-((5-Methylfuran-2-yl)methyl)piperazin-2-one Based on Evidence


SRPK1 Inhibitor Lead Optimization – Direct Patent Route

Medicinal chemistry teams pursuing SRPK1 inhibition for anti‑angiogenic or anti‑fibrotic indications can directly employ 4-((5-methylfuran-2-yl)methyl)piperazin-2-one as a building block to synthesize compounds exemplified in US10696661B2. The free N1–H of the piperazin‑2‑one ring enables sequential diversification to explore SAR around the 1‑position while retaining the validated 4‑(5‑methylfuran‑2‑ylmethyl) motif that confers low‑nanomolar potency [1].

Focused Library Synthesis Around the Piperazin‑2‑one Scaffold

The compound serves as a versatile core for generating a focused library of piperazin‑2‑one derivatives. The lactam carbonyl and two nitrogen atoms provide three points of diversification (N1‑alkylation, N4‑CH2‑furan already installed, C3/C5 functionalization). This scaffold is privileged for CNS and kinase targets [1]. The 5‑methylfuran group offers a metabolically stable aromatic moiety distinct from phenyl, potentially improving solubility and reducing planarity.

Selective Scaffold Replacement for Piperazine‑Containing Leads

In hit‑to‑lead programs where a piperazine‑containing compound shows potent activity but suffers from hERG liability or poor pharmacokinetics due to high basicity, the piperazin‑2‑one analog can be procured and evaluated as a direct replacement. The reduced amine basicity (estimated ΔpKa ≈ 1–2 units) and additional hydrogen‑bond acceptor may improve the developability profile while maintaining or enhancing target affinity [1].

Chemical Probe Development for Epigenetic or CNS Targets

The piperazin‑2‑one scaffold is widely used in probes targeting bromodomains, histone deacetylases, and GPCRs [1]. The target compound provides a convenient entry into this chemical space with the 5‑methylfuran substituent offering distinct lipophilicity (clogP ≈ 0.5–1.0) suitable for CNS drug‑likeness parameters.

Quote Request

Request a Quote for 4-((5-Methylfuran-2-yl)methyl)piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.